C10H26Cl3N3
Description
C₁₀H₂₆Cl₃N₃, identified by CAS No. 1803588-55-7, is a trihydrochloride salt with the systematic name (2-aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride. Key properties include:
Properties
IUPAC Name |
N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3ClH/c1-12(2)9-6-11-10-4-7-13(3)8-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZDWLNOKHCUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN(C)C.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of piperidine with ethylenediamine.
Methylation: The intermediate product is then methylated using methyl iodide or methyl chloride under controlled conditions.
Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of chlorine atoms.
Substitution: The major products depend on the nucleophile used in the reaction.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a ligand in coordination chemistry.
Biology:
- Utilized in the study of enzyme inhibition and receptor binding.
- Serves as a model compound in biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A: C₆H₃Cl₂N₃ (CAS 918538-05-3)
Structural Features :
Property Comparison :
Compound B: C₂₆H₂₇ClN₃O₃ (Duocarmycin Analog)
Structural Features :
Property Comparison :
Compound C: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Structural Features :
Key Differences :
- Chlorine Position : Chlorine on triazine vs. hydrochloride counterions in C₁₀H₂₆Cl₃N₃.
- Reactivity : Triazines undergo nucleophilic substitution; C₁₀H₂₆Cl₃N₃ may act as a base or ligand .
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